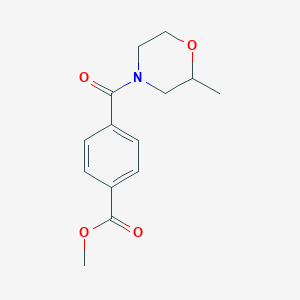
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate, also known as MMBC, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. MMBC has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the inhibition of dopamine reuptake, which leads to an increase in the levels of dopamine in the brain. This results in the stimulation of the central nervous system and produces effects such as increased alertness, euphoria, and energy. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also affects other neurotransmitters such as serotonin and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate produces a range of biochemical and physiological effects in the body. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to increased activity in the central nervous system. This results in effects such as increased heart rate, blood pressure, and body temperature. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate also produces effects such as increased alertness, euphoria, and energy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has several advantages as a research chemical. It is easy to synthesize and purify, and its effects on the central nervous system are well-characterized. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate can be used to investigate the mechanisms of action of dopamine reuptake inhibitors and their potential therapeutic applications. However, there are also limitations to using Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate in lab experiments. Its psychoactive effects may make it difficult to control for variables such as dosage and duration of exposure. Additionally, the potential for abuse and dependence may limit its use in research settings.
Direcciones Futuras
There are several future directions for research on Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. One area of interest is the potential therapeutic applications of dopamine reuptake inhibitors such as Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate. These compounds may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder, and Parkinson's disease. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors with fewer side effects and potential for abuse. Finally, research on the long-term effects of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate and other synthetic cathinones is needed to fully understand their impact on the brain and body.
Métodos De Síntesis
The synthesis of Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate involves the reaction of 2-methylmorpholine-4-carbonyl chloride with methyl 4-hydroxybenzoate in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has been extensively studied in the field of neuroscience and pharmacology to understand its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain and produces stimulant effects. Methyl 4-(2-methylmorpholine-4-carbonyl)benzoate has also been found to have affinity for serotonin and norepinephrine transporters, which may contribute to its psychoactive effects.
Propiedades
IUPAC Name |
methyl 4-(2-methylmorpholine-4-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-9-15(7-8-19-10)13(16)11-3-5-12(6-4-11)14(17)18-2/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWSIYCZSSHFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


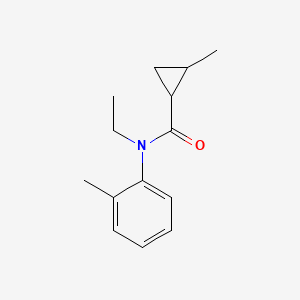
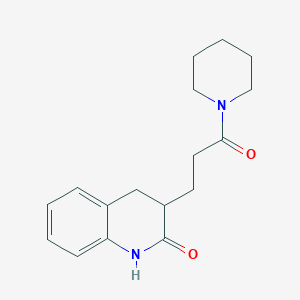
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
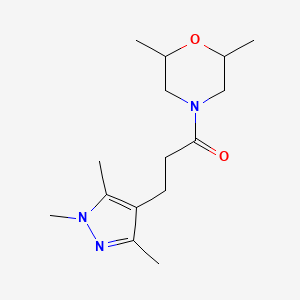
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
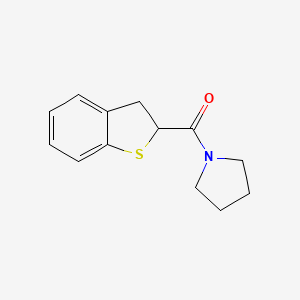
![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)